molecular formula C8H6BrN5 B12936883 4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B12936883
M. Wt: 252.07 g/mol
InChI Key: ZMROCHBBBGGVJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the use of pyrrole derivatives as starting materials. One common method includes the reaction of pyrrole with bromohydrazone, followed by cyclization to form the triazine ring . Another approach involves the formation of triazinium dicyanomethylide, which then undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to achieve a 55% overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amino groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6BrN5

Molecular Weight

252.07 g/mol

IUPAC Name

4-amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C8H6BrN5/c1-4-12-8(11)7-6(9)2-5(3-10)14(7)13-4/h2H,1H3,(H2,11,12,13)

InChI Key

ZMROCHBBBGGVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=C2C(=N1)N)Br)C#N

Origin of Product

United States

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